molecular formula C19H14FN3O4S B2354582 N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941947-61-1

N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2354582
CAS No.: 941947-61-1
M. Wt: 399.4
InChI Key: XMJYAGDBPVOFNJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiazole ring, a benzo[d][1,3]dioxole ring, and an amide group . It also contains a fluorophenyl group .


Synthesis Analysis

The synthesis of this compound involves several steps, including the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid, followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid . The yield of the synthesis was reported to be 58% .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, 1H-NMR and 13C-NMR can provide information about the types of hydrogen and carbon atoms present in the molecule . IR spectroscopy can provide information about the types of bonds present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of its various functional groups. For example, the amide group could participate in reactions involving nucleophilic attack at the carbonyl carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure and the types of atoms and bonds it contains. For example, the presence of a fluorophenyl group suggests that the compound might have certain unique properties related to the electronegativity of fluorine .

Scientific Research Applications

Antimicrobial and Antitubercular Activity

N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide and its derivatives have been investigated for their antimicrobial and antitubercular activities. Research shows that thiazole derivatives exhibit promising antibacterial activity against a range of bacterial strains, including Staphylococcus aureus and Bacillus subtilis, demonstrating potential as novel antibacterial agents. Additionally, certain derivatives have shown activity against Mycobacterium tuberculosis, highlighting their potential in antitubercular therapy. These findings suggest a promising avenue for the development of new antimicrobial agents to combat bacterial infections and tuberculosis (Palkar et al., 2017).

Anticancer Activity

The exploration of this compound derivatives in cancer research has demonstrated their potential as anticancer agents. Studies have shown that some of these derivatives exhibit cytotoxic effects on cancer cell lines, including breast cancer cells. The research highlights the potential of these compounds in the treatment of cancer, emphasizing the need for further investigation into their mechanisms of action and therapeutic efficacy (Kelly et al., 2007).

Future Directions

The future directions for research on this compound could include further investigation of its biological activities and potential applications in medicine. For example, its potential as an anticancer, antioxidant, antimicrobial, or anti-inflammatory agent could be explored further .

Properties

IUPAC Name

N-[4-[2-(4-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O4S/c20-12-2-4-13(5-3-12)21-17(24)8-14-9-28-19(22-14)23-18(25)11-1-6-15-16(7-11)27-10-26-15/h1-7,9H,8,10H2,(H,21,24)(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJYAGDBPVOFNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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